molecular formula C10H23O2PS2 B1668200 Cadusafos CAS No. 95465-99-9

Cadusafos

Cat. No. B1668200
CAS RN: 95465-99-9
M. Wt: 270.4 g/mol
InChI Key: KXRPCFINVWWFHQ-UHFFFAOYSA-N
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Description

Cadusafos is a synthetic organic thiophosphate compound and an organophosphate acetylcholinesterase inhibitor that is used as a pesticide . It is characterized as a volatile and persistent clear liquid, and exposure occurs by inhalation, ingestion, or contact .


Synthesis Analysis

The synthesis of Cadusafos can be performed via the substitution reaction of O-ethyl phosphoric dichloride and two equivalents of 2-butanethiol . A study aimed to develop an exposomic approach to identify urinary metabolites of organophosphate (OP) pesticides, specifically cadusafos and prothiofos metabolites, using an original metabolome dataset generated from animal experiments .


Molecular Structure Analysis

The molecular formula of Cadusafos is C10H23O2PS2 . The molecular weight is 270.4 g/mol . The IUPAC name is 2-[butan-2-ylsulfanyl (ethoxy)phosphoryl]sulfanylbutane . The InChI is InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 .


Chemical Reactions Analysis

Cadusafos is an inhibitor of the enzyme acetylcholinesterase . This enzyme binds to acetylcholine and cleaves it into choline and acetate . Cadusafos is also subject to enzymatic hydrolysis .


Physical And Chemical Properties Analysis

Cadusafos is characterized as a volatile and persistent clear liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 332.2±25.0 °C at 760 mmHg, and a flash point of 154.7±23.2 °C .

Safety And Hazards

Exposure to Cadusafos occurs by inhalation, ingestion, or contact . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

The Cadusafos market presents promising opportunities for stakeholders across the agricultural value chain . With a growing global population and increasing food demand, there is a heightened focus on maximizing agricultural output . Cadusafos, as an integral component of pest management strategies, aligns with the sustainable intensification of agriculture .

Relevant Papers Several papers have been published on Cadusafos. One study investigated the effect of a Cadusafos-degrading microbial agent (CDMA) prepared using Sphingobium sp . Another paper discussed the effects of biochar amendment on the sorption, dissipation, and uptake of fenamiphos and cadusafos nematicides in sandy soil .

properties

IUPAC Name

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane
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InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRPCFINVWWFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(OCC)SC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7037505
Record name Cadusafos
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Molecular Weight

270.4 g/mol
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Physical Description

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline]
Record name Cadusafos
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Boiling Point

BP: 112-114 °C at 0.8 mm Hg
Record name Cadusafos
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Flash Point

129.4 °C (Seta closed cup)
Record name Cadusafos
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Solubility

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.
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Density

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L)
Record name Cadusafos
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Vapor Pressure

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C
Record name Cadusafos
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Record name Cadusafos
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
Record name Cadusafos
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Product Name

Cadusafos

Color/Form

Colorless to yellow liquid, Light to dark-gray amorphous granules

CAS RN

95465-99-9
Record name Cadusafos
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Record name Cadusafos
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Record name Cadusafos
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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